Methoxyflurane

Description

Properties

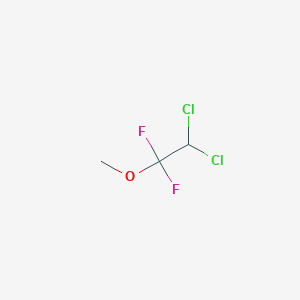

IUPAC Name |

2,2-dichloro-1,1-difluoro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKMCNOHBTXSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2O, Array | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025556 | |

| Record name | Methoxyflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic] | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxyflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxyflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

145 °F (NTP, 1992), 145 °F, 63 °C | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxyflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42 | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.7 | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless liquid | |

CAS No. |

76-38-0 | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyflurane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methoxyflurane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30905R8O7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxyflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ether, 2,2-dichloro-1,1-difluoroethyl methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN7752E0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31 °F (NTP, 1992), -35 °C, -31 °F | |

| Record name | METHOXYFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOXYFLURANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxyflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOXYFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxyflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-1,1-difluoro-1-methoxyethane, also known by its common name methoxyflurane, is a halogenated ether with the chemical formula C₃H₄Cl₂F₂O. Historically used as an inhalational anesthetic, its unique physicochemical properties continue to make it a subject of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane, complete with experimental data and standardized protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-1,1-difluoro-1-methoxyethane |

| Synonyms | This compound, Penthrane |

| CAS Number | 76-38-0[1] |

| Molecular Formula | C₃H₄Cl₂F₂O[1] |

| Molecular Weight | 164.96 g/mol [1][2] |

| SMILES | COC(F)(F)C(Cl)Cl[1][2] |

Physicochemical Properties

The following tables summarize the key experimentally determined and computed physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane.

Experimental Data

| Property | Value | Source |

| Melting Point | -35 °C to -36 °C | [1][3][4] |

| Boiling Point | 103 °C to 105 °C | [1][3][4][5] |

| Density | 1.4262 to 1.44 g/cm³ | [1][4] |

| Appearance | Clear, colorless liquid with a sweet, fruity odor.[6] | [6] |

| Solubility in Water | Immiscible | [1][4][5] |

| Solubility in Organic Solvents | Miscible with alcohol, acetone, chloroform, ether, fixed oils, and benzene.[1][4][5] | [1][4][5] |

Computed Data

| Property | Value | Source |

| XLogP3 | 2.2 | [7][8] |

| Monoisotopic Mass | 163.9607265 Da | [8] |

| Polar Surface Area | 9.2 Ų | [7][8] |

| Refractive Index | 1.386 | [1] |

| Vapor Pressure | 19300 mmHg at 25°C | [1] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.[3][5][6][9] These protocols are performed under Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data.[10][11][12][13][14]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Capillary Method):

-

A small amount of the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus.[15]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[16]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies.

Methodology (Capillary Method):

-

The liquid sample is first frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

A small amount of the frozen solid is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[4][17]

-

The apparatus is heated slowly and at a controlled rate.[18]

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[19]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Gravimetric Method):

-

A clean, dry pycnometer (a flask of a known volume) or a graduated cylinder is weighed accurately on an analytical balance.[2]

-

The pycnometer or graduated cylinder is then filled with the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) to a calibrated mark.

-

The filled container is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its known volume.[20][21] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative and Semi-quantitative):

-

A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a test tube.

-

A small, measured amount of the solute (2,2-dichloro-1,1-difluoro-1-methoxyethane) is added to the solvent.

-

The mixture is agitated (e.g., by vortexing or shaking) for a specified period at a constant temperature.

-

The mixture is visually inspected for the presence of undissolved solute.

-

If the solute dissolves completely, more is added incrementally until the solution is saturated (i.e., no more solute will dissolve).

-

The solubility is then expressed qualitatively (e.g., miscible, immiscible, soluble, sparingly soluble) or semi-quantitatively based on the amount of solute that dissolved in the given volume of solvent.[22][23][24]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a liquid chemical substance like 2,2-dichloro-1,1-difluoro-1-methoxyethane.

References

- 1. phillysim.org [phillysim.org]

- 2. mt.com [mt.com]

- 3. oecd.org [oecd.org]

- 4. thinksrs.com [thinksrs.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. proto.ufsc.br [proto.ufsc.br]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. gov.uk [gov.uk]

- 14. Good laboratory practice - Wikipedia [en.wikipedia.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. youtube.com [youtube.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. education.com [education.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

The Rise and Fall of an Anesthetic: A Technical History of Methoxyflurane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development of Methoxyflurane, from its promising introduction as a potent anesthetic to its eventual decline due to toxicity concerns. This document provides a technical overview of its properties, key experimental findings, and the mechanisms underlying its anesthetic and toxic effects.

Introduction: The Dawn of a New Anesthetic

First synthesized in 1948 by William T. Miller, this compound (2,2-dichloro-1,1-difluoro-1-methoxyethane) entered medical use in the 1960s.[1] It was initially lauded for its potent anesthetic and analgesic properties, offering significant muscle relaxation.[2] However, reports of dose-dependent nephrotoxicity began to emerge in the late 1960s and early 1970s, leading to a decline in its use as a general anesthetic.[3] This guide delves into the scientific journey of this compound, examining the data and experiments that defined its trajectory.

Physicochemical and Anesthetic Properties

This compound is a halogenated ether characterized by its high potency and significant solubility in blood and tissues. These properties contributed to a slow induction and emergence from anesthesia.[4] A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂F₂O | [4] |

| Molar Mass | 164.96 g/mol | [4] |

| Boiling Point | 104.8 °C | [4] |

| Vapor Pressure at 20°C | 22.5 mmHg | |

| Blood/Gas Partition Coefficient | 12 | [5] |

| Oil/Gas Partition Coefficient | 970 | [5] |

| Water Solubility | 2.83 g/L at 37°C | [6] |

Table 2: Anesthetic and Pharmacokinetic Properties of this compound

| Property | Value | Reference(s) |

| Minimum Alveolar Concentration (MAC) | 0.16% | [4] |

| Metabolism | ~70% (primarily hepatic) | [4] |

| Onset of Action (Anesthetic) | Slow | [4] |

| Duration of Action (Analgesic) | Up to 30-60 minutes | [4] |

Key Historical Experiments and Protocols

Initial Clinical Evaluation: The Artusio and Van Poznak Studies (c. 1960)

These early clinical trials aimed to establish the safety and efficacy of this compound as a general anesthetic.

Experimental Workflow: Early Clinical Trials of this compound

Methodology Summary:

-

Patient Population: Adult patients scheduled for various surgical procedures.[7][8]

-

Anesthetic Administration: Anesthesia was typically induced with an intravenous agent like thiopental, followed by the administration of this compound vaporized in a mixture of oxygen and nitrous oxide.[4]

-

Monitoring: Patient monitoring relied heavily on clinical signs, including cardiovascular stability (blood pressure, heart rate), respiratory rate, and the depression of reflexes to gauge the depth of anesthesia.

-

Data Collection: Key data points included the concentration of this compound administered, the duration of anesthesia, the time to emergence, and the incidence of postoperative side effects such as nausea and vomiting.

Investigation of Nephrotoxicity: The Mazze et al. Studies (c. 1971)

These studies were critical in establishing the link between this compound anesthesia and dose-dependent renal dysfunction.

Experimental Workflow: this compound Nephrotoxicity Studies

Methodology Summary:

-

Study Design: A prospective, randomized, controlled clinical evaluation comparing patients receiving this compound anesthesia with a control group receiving another anesthetic, such as halothane.[9]

-

Patient Monitoring: In addition to standard anesthetic monitoring, extensive pre- and postoperative renal function tests were conducted. This included measuring serum blood urea nitrogen (BUN), creatinine, and electrolytes, as well as daily urine output and osmolality.[9][10]

-

Biochemical Analysis: A key component of these studies was the measurement of serum and urinary inorganic fluoride and oxalic acid levels, which were identified as metabolites of this compound.[10]

-

Dose-Response Relationship: The total dose of this compound administered was quantified in MAC-hours (the product of the Minimum Alveolar Concentration multiple and the duration of administration in hours). This allowed for the establishment of a dose-response relationship between this compound exposure and the degree of renal dysfunction.[11]

Mechanism of Action and Metabolism

Anesthetic Mechanism of Action

The precise mechanism of action for inhaled anesthetics is not fully elucidated, but it is understood that this compound, like other volatile anesthetics, enhances the activity of inhibitory neurotransmitter receptors in the central nervous system.

Signaling Pathway: this compound's Anesthetic Effect

This compound acts as a positive allosteric modulator of GABA-A and glycine receptors.[6] This binding enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, resulting in the state of general anesthesia.

Metabolism and Nephrotoxicity

The dose-dependent nephrotoxicity of this compound is a direct consequence of its extensive metabolism, primarily in the liver.[1]

Signaling Pathway: this compound Metabolism and Toxicity

References

- 1. ClinPGx [clinpgx.org]

- 2. Nephrotoxicity and Modern Volatile Anesthetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Penthrox®) [emed.ie]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A clinical evaluation of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as an anesthetic for neurological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renal dysfunction associated with this compound anesthesia. A randomized, prospective clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound revisited: tale of an anesthetic from cradle to grave - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound nephrotoxicity. A study of dose response in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methoxyflurane and Related Fluorinated Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for the fluorinated ether, Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane). The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production. Emphasis is placed on the industrial synthesis route involving the nucleophilic addition of methanol to a halogenated alkene. An alternative approach, the Williamson ether synthesis, is also discussed as a viable, though less common, method for producing fluorinated ethers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering detailed methodologies and comparative data to support further research and process optimization.

Introduction

This compound, a halogenated ether, was first synthesized in 1958 and historically used as a potent inhalation anesthetic.[1] Today, it finds application as an analgesic for the short-term relief of pain.[2] The unique physicochemical properties of fluorinated ethers, including their high potency and metabolic stability, are a direct result of the incorporation of fluorine atoms into the molecular structure. This guide delves into the chemical synthesis of this compound, providing a detailed examination of the prevalent manufacturing process and an exploration of alternative synthetic strategies.

Primary Synthesis Pathway: Nucleophilic Addition to 1,1-Dichloro-2,2-difluoroethylene

The principal industrial method for synthesizing this compound involves the nucleophilic addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This reaction is typically catalyzed by a strong base, such as sodium methoxide.

Reaction Scheme

The overall reaction can be represented as follows:

Caption: Primary synthesis of this compound.

Experimental Protocol

While specific industrial parameters are proprietary, a general laboratory-scale procedure can be outlined based on established chemical principles and available literature.

Materials:

-

1,1-Dichloro-2,2-difluoroethylene

-

Anhydrous Methanol

-

Sodium Methoxide (solid or as a solution in methanol)

-

Inert solvent (e.g., tetrahydrofuran - THF)

-

Quenching agent (e.g., water, dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous methanol and the inert solvent are charged into the reaction flask. The solution is cooled to a suitable temperature (typically between 0 and 25 °C).

-

Catalyst Introduction: Sodium methoxide is carefully added to the methanol solution.

-

Substrate Addition: 1,1-Dichloro-2,2-difluoroethylene is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to neutralize the sodium methoxide.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.

-

Purification: The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the primary synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C3H4Cl2F2O |

| Molecular Weight | 164.97 g/mol |

| Boiling Point | 104.8 °C |

| Typical Yield | High (industrial processes are optimized for maximum yield) |

| Purity (Post-distillation) | >99.5% |

Alternative Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. While not the primary industrial route for this compound, it represents a valid alternative for the synthesis of fluorinated ethers in a laboratory setting. This reaction involves the SN2 reaction of an alkoxide with a suitable alkyl halide.

General Reaction Scheme

For the synthesis of a generic fluorinated ether, the reaction proceeds as follows:

Caption: Williamson ether synthesis for fluorinated ethers.

Illustrative Experimental Protocol (General)

This protocol outlines a general procedure for the Williamson ether synthesis of a fluorinated ether.

Materials:

-

Fluorinated alcohol (e.g., 2,2-dichloro-1,1-difluoroethanol)

-

Alkylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Strong base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Quenching agent (e.g., water)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Alkoxide Formation: The fluorinated alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere. A strong base, such as sodium hydride, is added portion-wise to deprotonate the alcohol and form the corresponding alkoxide.

-

Alkylating Agent Addition: The alkylating agent is added to the solution of the alkoxide. The reaction mixture is stirred, and the temperature may be adjusted to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or GC.

-

Work-up: Once the reaction is complete, it is carefully quenched with water.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Comparative Data

| Feature | Nucleophilic Addition | Williamson Ether Synthesis |

| Starting Materials | Halogenated alkene, alcohol | Fluorinated alcohol, alkyl halide |

| Catalyst/Reagent | Strong base (e.g., NaOCH3) | Strong base (e.g., NaH) |

| Reaction Type | Nucleophilic addition | SN2 substitution |

| Industrial Application | Primary route for this compound | Less common for this compound, used for other ethers |

| Scope | Specific to unsaturated precursors | More general for a variety of ethers |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| 1H NMR | A singlet for the methoxy (–OCH3) protons and a triplet for the dichloromethyl (–CHCl2) proton. |

| 13C NMR | Resonances corresponding to the methoxy carbon, the difluoromethylene carbon, and the dichloromethyl carbon. |

| 19F NMR | A characteristic signal for the two equivalent fluorine atoms.[3] |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of various fragments. |

| Gas Chromatography (GC) | A single major peak indicating high purity, with retention time matching a known standard. |

Conclusion

The industrial synthesis of this compound is a well-established process primarily relying on the base-catalyzed addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This method is efficient and provides high yields of the desired product. The Williamson ether synthesis offers a viable, more versatile alternative for the laboratory-scale preparation of a broader range of fluorinated ethers. A thorough understanding of these synthetic pathways, coupled with robust analytical characterization, is essential for the continued development and production of fluorinated ethers for pharmaceutical and other applications. This guide provides the foundational knowledge for researchers and professionals to engage in the synthesis and study of this important class of compounds.

References

The In Vivo Metabolic Pathways of Methoxyflurane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyflurane, a halogenated ether, has a well-documented history as both an anesthetic and, more recently, an analgesic. Its clinical utility is intrinsically linked to its metabolic fate, which is also a primary determinant of its toxicity profile, particularly nephrotoxicity. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, detailing the enzymatic processes, key metabolites, and the quantitative aspects of its biotransformation. This document synthesizes data from numerous studies to present a cohesive understanding for researchers, scientists, and professionals in drug development. Detailed experimental methodologies are provided to facilitate further investigation, and key pathways and workflows are visualized for enhanced clarity.

Introduction

This compound (2,2-dichloro-1,1-difluoroethyl methyl ether) undergoes extensive metabolism in the body, primarily in the liver and to a lesser extent in the kidneys.[1] The extent of its biotransformation is greater than that of many other volatile anesthetics such as sevoflurane, enflurane, isoflurane, and desflurane.[2] This high degree of metabolism is directly correlated with its potential for toxicity.[2] Understanding the metabolic pathways is therefore crucial for assessing the safety and efficacy of this compound, particularly in the context of its analgesic use where repeated, low-dose exposure may occur.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound proceeds primarily through two convergent pathways: O-demethylation and dechlorination .[1][2] These processes are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.

O-Demethylation Pathway

The O-demethylation of this compound is a major metabolic route that leads to the formation of inorganic fluoride, formaldehyde, and dichloroacetic acid (DCAA).[3] This pathway is considered the primary contributor to the nephrotoxicity associated with this compound, not solely due to the release of inorganic fluoride, but from the combined toxic effects of fluoride and DCAA.

Dechlorination Pathway

The second significant pathway involves the dechlorination of this compound, resulting in the formation of methoxydifluoroacetic acid (MDFA).[1][2] MDFA is a less toxic metabolite compared to the products of O-demethylation and is largely excreted in the urine.

The following diagram illustrates the primary metabolic pathways of this compound.

Enzymology of this compound Metabolism

The biotransformation of this compound is predominantly mediated by the cytochrome P450 system, with CYP2E1 identified as the principal enzyme responsible for its defluorination. Other isoforms, including CYP1A2, CYP2C9/10, CYP2D6, CYP2A6, and CYP3A4, also contribute to a lesser extent. The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions, where co-administered substances could induce or inhibit these enzymes, thereby altering the rate and profile of this compound metabolism and its associated toxicity.

The following diagram illustrates the key enzymes involved in this compound metabolism.

Quantitative Analysis of this compound Metabolism

The quantitative fate of this compound has been investigated in humans, providing insights into the distribution of the parent compound and its metabolites.

Excretion Profile in Humans

A study of patients undergoing this compound anesthesia revealed the following distribution of the absorbed dose:[4]

| Route of Elimination | Mean Percentage of Absorbed Dose |

| Exhaled Unchanged | 19% |

| Urinary Organic Fluorine | 29% |

| Urinary Inorganic Fluoride | 7.7% |

| Urinary Oxalic Acid | 7.1% |

| Unaccounted For | ~37.2% |

The unaccounted-for portion is postulated to be retained in tissues, with a delayed excretion beyond the study period.[4]

Enzyme Kinetics

In vitro studies using rat hepatic microsomes have provided kinetic data for this compound biotransformation.

| Condition | Vmax (Total Fluoride) (nmol F⁻/mg protein/30 min) | Vmax (Free Fluoride) (nmol F⁻/mg protein/30 min) |

| Control | 135.1 | 39.2 |

| Phenobarbital-induced | 931.9 | 403.2 |

Phenobarbital induction significantly increases the rate of this compound metabolism, leading to a greater production of both total and free fluoride.[5]

Serum Concentrations of Metabolites

Following this compound administration, serum concentrations of its metabolites, particularly inorganic fluoride, rise. While specific concentrations can vary widely among individuals, elevated fluoride levels are a hallmark of this compound metabolism. Studies in ambulance staff occupationally exposed to this compound have shown that their serum fluoride levels generally remain within the typical healthy adult range of 0.21–2.11 µmol/L, with a maximum observed concentration of 4.0 µmol/L.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections outline representative protocols for key in vivo and in vitro experiments.

In Vivo Study of this compound Metabolism in a Rat Model

This protocol describes a general procedure for assessing this compound metabolism in rats.

-

Animal Model: Male Fischer 344 rats are often used due to their susceptibility to fluorinated anesthetic-induced nephrotoxicity.

-

Acclimatization: Animals should be acclimated for at least one week with a standard diet and water ad libitum.

-

Anesthesia Administration:

-

Place rats in a sealed anesthesia chamber.

-

Administer a controlled concentration of this compound (e.g., 0.26% for 1 MAC) mixed with oxygen for a defined period (e.g., 1 to 4 hours).[5]

-

Monitor vital signs throughout the exposure.

-

-

Sample Collection:

-

Place animals in metabolic cages for urine collection at specified intervals (e.g., 0-24h, 24-48h post-exposure).

-

Collect blood samples via tail vein or cardiac puncture at predetermined time points for serum analysis.

-

-

Metabolite Analysis:

-

Analyze urine and serum for inorganic fluoride using a fluoride-selective electrode.

-

Quantify organic fluorine-containing metabolites (MDFA and DCAA) using gas chromatography-mass spectrometry (GC-MS) following appropriate extraction and derivatization.

-

The following diagram illustrates a typical workflow for an in vivo study.

References

- 1. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enflurane and this compound metabolism at anesthetic and at subanesthetic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum fluoride levels in ambulance staff after commencement of this compound administration compared to meta-analysis results for the general public - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Methoxyflurane-Induced Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyflurane, a potent inhalational anesthetic, has a well-documented history of causing dose-dependent nephrotoxicity, a factor that has largely led to its discontinuation for general anesthesia. This technical guide provides an in-depth exploration of the core mechanisms underlying this renal toxicity. Through a comprehensive review of preclinical and clinical research, this document elucidates the metabolic pathways, key toxic metabolites, and cellular processes that culminate in renal tubular damage. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to aid in the replication and further investigation of these findings. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the toxicological profile of this compound.

Introduction

The nephrotoxicity of this compound was a significant clinical concern that emerged in the 1960s, characterized by high-output renal failure unresponsive to vasopressin.[1][2][3] Subsequent research has firmly established that the renal damage is not caused by the parent compound but rather by its metabolic products.[4][5][6] This guide will dissect the metabolic activation of this compound, the synergistic action of its metabolites, and the resulting cellular injury, providing a foundational understanding for researchers in toxicology and drug development.

Metabolic Activation of this compound

The biotransformation of this compound is the critical initiating event in its nephrotoxic cascade. This process occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with some metabolic activity also occurring within the kidney itself.[7][8]

Dual Metabolic Pathways

This compound undergoes metabolism via two primary pathways: O-demethylation and dechlorination.[4][5][9]

-

O-demethylation: This pathway is considered the primary route leading to nephrotoxicity.[4][5] It involves the removal of the methyl group, leading to the formation of two key metabolites: inorganic fluoride (F⁻) and dichloroacetic acid (DCAA).[5][9]

-

Dechlorination: This pathway results in the production of methoxydifluoroacetic acid (MDFA).[4][5] While initially investigated as a potential mediator of toxicity, studies have shown that MDFA is not nephrotoxic and is not metabolized to fluoride.[4]

The Role of Cytochrome P450 Enzymes

The metabolism of this compound is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in human liver microsomes.[8] Other isoforms, including CYP2A6 and CYP3A4, may also contribute to a lesser extent.[7][8] The induction of these enzymes, for instance by pretreatment with phenobarbital, has been shown to significantly increase the metabolism of this compound and exacerbate its nephrotoxicity in animal models.[4]

References

- 1. [Fluoride-induced nephrotoxicity: factor fiction?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nephrotoxicity associated with this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nephrotoxicity from this compound anaesthesia: a 6-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 1): Identification of the nephrotoxic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the mechanism of this compound nephrotoxicity and implications for anesthetic development (part 2): Identification of nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic use of inhaled this compound: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human kidney this compound and sevoflurane metabolism. Intrarenal fluoride production as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

Long-Term Effects of Low-Dose Methoxyflurane Exposure in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of low-dose methoxyflurane exposure in various animal models. This compound, a halogenated ether, was historically used as an inhalational anesthetic. While its high-dose anesthetic use was discontinued due to significant nephrotoxicity, low-dose analgesic applications have seen a resurgence.[1][2] This guide synthesizes preclinical data from animal studies to inform researchers and drug development professionals about the potential long-term consequences of repeated low-dose exposure. The focus is on key organ toxicities, developmental effects, and the underlying mechanisms demonstrated in animal models.

Core Toxicological Profile

The primary long-term toxicities associated with this compound exposure in animal models are nephrotoxicity and hepatotoxicity, with developmental toxicity also being a consideration. Neurotoxicity is an area of growing interest, although long-term, low-dose studies are less prevalent in the literature.

The most well-documented long-term effect of this compound in animals is renal tubular damage.[2][3] This is primarily attributed to its biotransformation, which releases inorganic fluoride ions.[2] The Fischer 344 rat has been identified as a particularly susceptible species for modeling this effect due to its high rate of hepatic conversion of this compound to fluoride.[3]

Experimental Evidence:

Prolonged exposure of male Fischer 344 rats to 50 ppm this compound vapor for 14 weeks resulted in increased water consumption and urine volume, with serum fluoride concentrations exceeding 50 micromolar.[4] While no histological abnormalities were observed in the kidneys in this specific study, the functional changes are indicative of renal stress.[4] It is hypothesized that the co-formation of both fluoride and dichloroacetic acid (DCAA) from the O-demethylation of this compound contributes significantly to its nephrotoxicity, a metabolic pathway unique compared to other volatile anesthetics.[5]

Table 1: Summary of Quantitative Data on this compound-Induced Nephrotoxicity in Animal Models

| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |

| Fischer 344 Rats (Male) | 50 ppm | 14 weeks | Increased water consumption and urine volume; serum fluoride > 50 µM. | [4] |

| Rats | N/A (Metabolite Injection) | 4 days | Co-administration of fluoride and DCAA caused significantly greater tubular cell necrosis than fluoride alone. | [5] |

| Rats (Phenobarbital-pretreated) | Anesthetic dose | N/A | Increased nephrotoxicity (diuresis, increased BUN, decreased urine osmolality). | [6] |

Hepatic effects, including hepatocellular degeneration and necrosis, have been observed following chronic this compound exposure in animal models.

Experimental Evidence:

In the same study involving male Fischer 344 rats exposed to 50 ppm this compound for 14 weeks, focal hepatocellular degeneration and necrosis, along with fatty changes, were observed in all exposed rats.[4] Evidence of liver cell regeneration was also present.[4] Interestingly, while the fatty changes resolved after a four-week recovery period, focal necrosis was still evident.[4] This suggests that some hepatic damage may be long-lasting.

Table 2: Summary of Quantitative Data on this compound-Induced Hepatotoxicity in Animal Models

| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |

| Fischer 344 Rats (Male) | 50 ppm | 14 weeks | Focal hepatocellular degeneration and necrosis; fatty changes; evidence of liver cell regeneration. | [4] |

| Rats | Chronic low concentrations | N/A | Hepatomegaly and histologic changes of the liver. | [7] |

The potential for developmental and reproductive toxicity from low-dose this compound exposure has been investigated, with effects generally observed at higher, subanesthetic to anesthetic concentrations.

Experimental Evidence:

In Swiss/ICR mice, gestational exposure to trace (2 ppm) and subanesthetic (60 ppm) concentrations of this compound for 4 hours daily on days 6 through 15 of pregnancy did not result in adverse effects on reproduction or fetal development.[8] However, exposure to a higher anesthetic concentration (2000 ppm) led to decreased fetal weight, reduced ossification, and delayed renal maturation.[8] Another study in pregnant Sprague-Dawley rats exposed to 0.01-0.08% this compound for eight hours a day throughout gestation found fetal growth retardation at high subanesthetic concentrations, but no significant fetal loss or gross abnormalities.[9]

Table 3: Summary of Quantitative Data on this compound-Induced Developmental and Reproductive Toxicity in Animal Models

| Animal Model | Exposure Concentration | Duration of Exposure | Key Findings | Reference |

| Swiss/ICR Mice | 2 ppm and 60 ppm | 4 hours/day on gestational days 6-15 | No adverse effects on reproduction or fetal development. | [8] |

| Swiss/ICR Mice | 2000 ppm | 4 hours/day on gestational days 6-15 | Decreased fetal weight, decreased ossification, delayed renal maturation. | [8] |

| Sprague-Dawley Rats | 0.01-0.08% | 8 hours/day throughout gestation | Fetal growth retardation at high subanesthetic concentrations. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of key experimental protocols from the cited literature.

-

Objective: To determine the hepatic and renal effects of prolonged exposure to a low concentration of this compound.

-